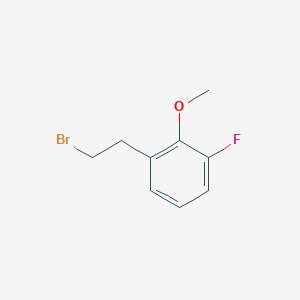

1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

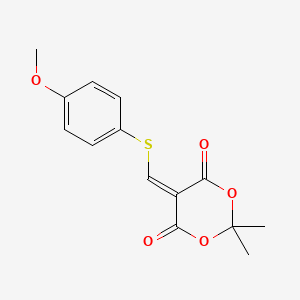

The compound “1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene” is a halogenated aromatic compound. These types of compounds are often used in organic synthesis due to their reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bromoalkanes like this are often prepared by the addition of hydrogen bromide to alkenes . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring substituted with a bromoethyl, a fluoro, and a methoxy group .Chemical Reactions Analysis

The bromoethyl group in the compound could potentially undergo various reactions. For example, it could participate in Grignard reactions, which are commonly used in the formation of carbon-carbon bonds . Additionally, the bromine atom could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, bromoalkanes tend to be colorless liquids at room temperature .Wissenschaftliche Forschungsanwendungen

Chemoselectivity in Synthesis

A study on the chemoselectivity of cobalt-catalyzed carbonylation emphasizes the synthesis of various fluorobenzoic acid derivatives from bromo, fluoro-, and chloro, fluorobenzenes demonstrating a versatile approach to preparing these compounds with good yield. The fluorine substituents' retention suggests potential pathways for synthesizing related compounds, including those with structures similar to "1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene" (Boyarskiy et al., 2010).

Fluorogenic Aldehyde for Monitoring Reactions

The development of a fluorogenic aldehyde with a 1,2,3-triazole moiety for monitoring aldol reactions introduces a novel method for observing reaction progress through fluorescence changes. This approach could potentially be applied to reactions involving "this compound" to monitor its involvement in complex synthesis processes (Guo & Tanaka, 2009).

Steric Protection in Organometallic Chemistry

Research on sterically protected diphosphene and fluorenylidenephosphine indicates the significance of bulky substituents, such as those in "this compound," for stabilizing low-coordinate phosphorus compounds. This work outlines methods for preparing phosphorus compounds with enhanced stability, potentially applicable to related benzene derivatives (Toyota et al., 2003).

Electrolyte Additive for Lithium-Ion Batteries

A study on 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries showcases its potential to form a protective polymer film and enhance thermal stability. This indicates the broader utility of bromo-fluoromethoxybenzenes in battery technology, suggesting potential research directions for "this compound" in similar applications (Zhang, 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-3-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-12-9-7(5-6-10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEZWMVUDXGIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B2869272.png)

![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869279.png)

![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2869285.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2869286.png)

![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2869287.png)